molecular formula C11H14S2 B14339499 2-tert-Butyl-2H-1,3-benzodithiole CAS No. 108762-93-2

2-tert-Butyl-2H-1,3-benzodithiole

Cat. No.: B14339499
CAS No.: 108762-93-2
M. Wt: 210.4 g/mol
InChI Key: AHYLEAHCEYQMLZ-UHFFFAOYSA-N
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Description

2-tert-Butyl-2H-1,3-benzodithiole is an organic compound characterized by a benzodithiole ring substituted with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-2H-1,3-benzodithiole typically involves the reaction of a benzodithiole precursor with tert-butyl halides under specific conditions. One common method includes the use of tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-2H-1,3-benzodithiole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of thiols or dithiols.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, dithiols

    Substitution: Various substituted benzodithioles

Scientific Research Applications

2-tert-Butyl-2H-1,3-benzodithiole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-2H-1,3-benzodithiole involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butyl-1,3-benzodithiole
  • 2-tert-Butyl-1,3-dithiolane
  • 2-tert-Butyl-1,3-dithiane

Uniqueness

2-tert-Butyl-2H-1,3-benzodithiole is unique due to its specific substitution pattern and the presence of the tert-butyl group, which imparts distinct steric and electronic properties. These properties influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

108762-93-2

Molecular Formula

C11H14S2

Molecular Weight

210.4 g/mol

IUPAC Name

2-tert-butyl-1,3-benzodithiole

InChI

InChI=1S/C11H14S2/c1-11(2,3)10-12-8-6-4-5-7-9(8)13-10/h4-7,10H,1-3H3

InChI Key

AHYLEAHCEYQMLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1SC2=CC=CC=C2S1

Origin of Product

United States

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